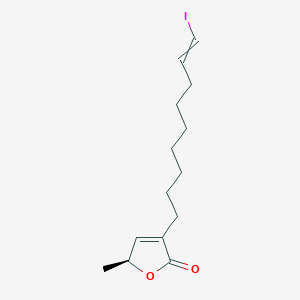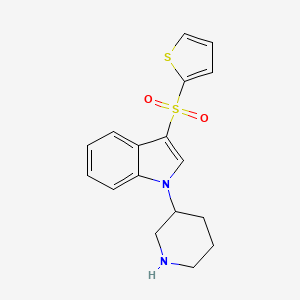![molecular formula C12H22O11 B15158207 1,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B15158207.png)
1,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lactulose is a synthetic disaccharide composed of one molecule of galactose and one molecule of fructose. It is primarily used in the treatment of constipation and hepatic encephalopathy. Lactulose was first synthesized in 1929 and has been used medically since the 1950s . It is classified as an osmotic laxative and is known for its ability to promote the growth of beneficial bacteria in the colon .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lactulose is typically produced through the isomerization of lactose. The chemical method involves the use of alkaline conditions to convert lactose into lactulose. This process often employs boric acid as a catalyst . The reaction conditions include maintaining a specific pH range and temperature to optimize the yield of lactulose while minimizing the formation of by-products .
Industrial Production Methods
Industrial production of lactulose can be achieved through both chemical and enzymatic methods. The chemical method involves the isomerization of lactose under alkaline conditions, followed by purification steps such as decolorization, nanofiltration, and ion exchange to remove impurities . The enzymatic method utilizes enzymes like β-galactosidase or cellobiose 2-epimerase to catalyze the conversion of lactose to lactulose . This method is considered more environmentally friendly and sustainable compared to the chemical method .
Analyse Des Réactions Chimiques
Types of Reactions
Lactulose undergoes several types of chemical reactions, including:
Oxidation: Lactulose can be oxidized to form various organic acids.
Reduction: Reduction of lactulose can yield different sugar alcohols.
Isomerization: The primary reaction for the production of lactulose from lactose is an isomerization reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Isomerization: Alkaline conditions with catalysts like boric acid are commonly used.
Major Products Formed
Oxidation: Organic acids such as lactic acid and acetic acid.
Reduction: Sugar alcohols like sorbitol.
Isomerization: Lactulose is the primary product formed from the isomerization of lactose.
Applications De Recherche Scientifique
Lactulose has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying carbohydrate chemistry and reactions.
Medicine: Widely used in the treatment of chronic constipation and hepatic encephalopathy.
Industry: Employed as a functional ingredient in food products due to its prebiotic properties and stability.
Mécanisme D'action
Lactulose exerts its effects primarily through its fermentation by colonic bacteria. In the colon, lactulose is broken down into organic acids such as lactic acid and acetic acid. These acids lower the pH of the colon, which helps to increase the water content and volume of the stool, acting as an osmotic laxative . Additionally, the fermentation process promotes the growth of beneficial bacteria, which further aids in improving gut health .
Comparaison Avec Des Composés Similaires
Lactulose is unique compared to other similar compounds due to its specific prebiotic effects and its dual role as a laxative and a treatment for hepatic encephalopathy. Similar compounds include:
Lactose: A disaccharide composed of glucose and galactose, used primarily as a sweetener and in the production of dairy products.
Mannitol: A sugar alcohol used as a diuretic and in the treatment of increased intracranial pressure.
Sorbitol: Another sugar alcohol used as a laxative and in various food products.
Lactulose stands out due to its specific fermentation by gut bacteria and its ability to lower colonic pH, which is not a characteristic shared by all similar compounds .
Propriétés
IUPAC Name |
1,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h5-15,17-21H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCRQPBOOFTZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B15158130.png)
![2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B15158134.png)


![2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid](/img/structure/B15158144.png)

![2-[4-(tert-Butylsulfanyl)phenyl]thiophene](/img/structure/B15158156.png)
![N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B15158157.png)






